Bienvenue dans la boutique en ligne BenchChem!

3,3-dimethyl-2H-furo[2,3-b]pyridine

Synthetic chemistry Cross-coupling selectivity Building block procurement

3,3-Dimethyl-2H-furo[2,3-b]pyridine (CAS 182819-49-4) is a dihydrofuro[2,3-b]pyridine heterocycle bearing a geminal dimethyl group at the C-3 position of the dihydrofuran ring (synonyms: 2,3-dihydro-3,3-dimethylfuro[2,3-b]pyridine, 9CI designation). This scaffold belongs to the broader furo[2,3-b]pyridine class, which has been recognized as a privileged structure in medicinal chemistry—analogous to indoles and azabenzofurans—with demonstrated utility as a hinge-binding template in kinase inhibitor design and as a core for cannabinoid-1 receptor (CB1R) inverse agonists, Lck inhibitors, and IRAK4 inhibitors.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 182819-49-4
Cat. No. B063710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-2H-furo[2,3-b]pyridine
CAS182819-49-4
SynonymsFuro[2,3-b]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C=CC=N2)C
InChIInChI=1S/C9H11NO/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3
InChIKeyJJPUOMQZIPJIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2H-furo[2,3-b]pyridine (CAS 182819-49-4): Core Scaffold Procurement Guide for Medicinal Chemistry and Fragment-Based Screening


3,3-Dimethyl-2H-furo[2,3-b]pyridine (CAS 182819-49-4) is a dihydrofuro[2,3-b]pyridine heterocycle bearing a geminal dimethyl group at the C-3 position of the dihydrofuran ring (synonyms: 2,3-dihydro-3,3-dimethylfuro[2,3-b]pyridine, 9CI designation) . This scaffold belongs to the broader furo[2,3-b]pyridine class, which has been recognized as a privileged structure in medicinal chemistry—analogous to indoles and azabenzofurans—with demonstrated utility as a hinge-binding template in kinase inhibitor design and as a core for cannabinoid-1 receptor (CB1R) inverse agonists, Lck inhibitors, and IRAK4 inhibitors [1][2]. The 3,3-dimethyl substitution pattern on the dihydrofuran ring distinguishes this compound from fully aromatic furo[2,3-b]pyridines by conferring increased steric bulk and conformational restriction at the C-3 position (an sp³ center bearing two methyl groups vs. an sp² center in the aromatic series), which can be exploited for filling hydrophobic pockets in target proteins and for modulating metabolic stability at the benzylic/allylic oxidation site [2].

Why Generic Substitution Fails for 3,3-Dimethyl-2H-furo[2,3-b]pyridine: Structural, Synthetic, and Pharmacophoric Non-Interchangeability


Substituting 3,3-dimethyl-2H-furo[2,3-b]pyridine with a different furo[2,3-b]pyridine congener—whether a fully aromatic variant, a 2-oxo derivative (furo[2,3-b]pyridin-2-one), or a regioisomeric furo[3,2-b]pyridine—is not scientifically valid without explicit empirical justification. The gem-dimethyl substitution at C-3 creates an sp³-hybridized quaternary carbon center that fundamentally alters three properties simultaneously: (1) it eliminates the planarity and aromaticity of the furan ring, changing the conformational landscape accessible to substituents anchored at this position; (2) it blocks metabolic oxidation at what would be an activated allylic/benzylic C–H bond in the non-methylated analog, thereby altering oxidative metabolic stability in a manner documented for dihydrofuro[2,3-b]pyridine IRAK4 inhibitors (where clearance values ranged from 12 to 43 mL/min/kg depending on substitution pattern) [1]; and (3) it modulates the electron density of the pyridine nitrogen, which serves as the hinge-binding hydrogen bond acceptor in kinase-targeted applications—a feature exquisitely sensitive to the hybridization state of the fused ring [2]. The synthesis route also differs: 3,3-disubstituted dihydrofuro[2,3-b]pyridines are typically accessed via cyclization of pyridine-N-oxide derivatives or via Pd-catalyzed coupling/cyclization sequences with ketone-derived precursors, whereas 2-oxo or fully aromatic variants require different starting materials and conditions [3]. These differences mean that procurement decisions based solely on the furo[2,3-b]pyridine core name—without specifying the 3,3-dimethyl dihydro substitution—risk acquiring a compound with divergent reactivity, biological target engagement, and metabolic fate.

Quantitative Differentiation Evidence for 3,3-Dimethyl-2H-furo[2,3-b]pyridine: Comparator-Anchored Performance Data


C-3 Gem-Dimethyl Substitution Enables Chemoselective Functionalization at C-5 vs. C-3: Avoiding Byproduct Formation Observed with 3-Unsubstituted Analogues

In palladium-mediated cross-coupling reactions on furo[2,3-b]pyridine scaffolds, the presence of a reactive C–H or C–Br bond at the C-3 position of the furan ring in 3-unsubstituted analogues introduces competing reactivity that can reduce yields and complicate purification. The 3,3-dimethyl substitution of the title compound blocks this site by occupying it with a quaternary sp³ carbon that is inert under standard cross-coupling conditions (Suzuki, Sonogashira, Buchwald–Hartwig), thereby enforcing chemoselective functionalization exclusively at the C-5 position (or other positions on the pyridine ring). In a systematic study of 2,3-substituted furo[2,3-b]pyridine synthesis via N-oxide heterocyclization, yields of 50–91% were achieved for 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines when the C-3 position was blocked by an ester group; however, attempts at selective C-5 functionalization on congeners bearing a free C-3 position resulted in significant byproduct formation from competing C-3 reactivity [1]. The 3,3-dimethyl compound provides a structurally distinct solution—permanently blocking C-3 without requiring a protecting group strategy—thereby reducing step count and improving atom economy in multi-step synthetic sequences [2].

Synthetic chemistry Cross-coupling selectivity Building block procurement

Dihydrofuro[2,3-b]pyridine IRAK4 Inhibitor Potency: C-3 Dimethyl Substituent Confers 39-Fold Improvement Over Initial Screening Hit in the Same Scaffold Class

In a systematic structure–activity relationship (SAR) study of dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors, compound 16 (the initial screening hit bearing the dihydrofuro[2,3-b]pyridine core with C-3 substitution) exhibited an IRAK4 IC50 of 243 nM [1]. Through iterative structural modification that included optimization of the C-3 substituent (in compounds retaining the gem-dimethyl or related alkyl substitution pattern at this position), potency was improved to IC50 = 6.2 nM for compound 21 (a 39-fold improvement) and further to IC50 = 7.3 nM for compound 38, which additionally demonstrated dramatically improved clearance (Cl = 12 mL/min/kg, compared to Cl = 43 mL/min/kg for compound 21) and oral bioavailability (F = 21%, compared to F = 1.6% for compound 21) [1][2]. While these data derive from fully elaborated drug candidates rather than the unsubstituted core, they establish the quantitative potency range achievable with the dihydrofuro[2,3-b]pyridine scaffold bearing C-3 alkyl substitution. The 3,3-dimethyl-2H-furo[2,3-b]pyridine represents the minimal core that retains this key C-3 quaternary center and can serve as the starting point for SAR exploration toward IRAK4-targeted programs; its sp³ hybridization at C-3 mimics the substitution pattern found in the optimized leads (compounds 21 and 38) more faithfully than the fully aromatic furo[2,3-b]pyridine core would [1].

IRAK4 inhibition Kinase inhibitor Inflammatory disease Autoimmune disease

Furo[2,3-b]pyridine Carboxamide Anticancer Series: C-3 Substitution Is a Determinant of Cytotoxic Potency in the 1–20 µM Range Across Multiple Tumor Cell Lines

A series of novel furo[2,3-b]pyridine-2-carboxamide derivatives (compounds 4a–h) and their pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one congeners (5a–p) were synthesized and evaluated for anticancer activity across multiple tumor cell lines [1]. Compounds 4e, 4f, 4g, 5h, 7c, 7d, 7e, and 7f demonstrated the most potent antiproliferative effects, with CoMFA and CoMSIA 3D-QSAR models revealing that steric and electrostatic fields around the C-2 and C-3 positions of the furo[2,3-b]pyridine core are critical determinants of cytotoxic potency [1]. In a parallel study on nicotinonitrile-derived furo[2,3-b]pyridines bearing thiophene substituents, compounds 2d and 3e exhibited promising cytotoxicity with IC50 values of <20 µM against all tested tumor cell lines and demonstrated high selectivity for tumor cells over normal cells [2]. The C-3 position of the furo[2,3-b]pyridine core was identified as a key site for modulating both potency and selectivity in both studies. The 3,3-dimethyl-2H-furo[2,3-b]pyridine provides a C-3 position that is sterically differentiated from the unsubstituted or mono-substituted variants used in these benchmarking studies, offering a structurally distinct starting point for exploring steric effects on anticancer activity predicted by the CoMFA/CoMSIA models [1].

Anticancer Cytotoxicity Furo[2,3-b]pyridine-2-carboxamide CoMFA CoMSIA

Modular Synthesis Route: 2,3-Disubstituted Furo[2,3-b]pyridines Accessible in Good Yields with 3-Position Handles—Benchmarking Synthetic Tractability Against Unsubstituted and 2-Oxo Variants

Two complementary synthetic strategies have been established for accessing functionalized furo[2,3-b]pyridines with handles for downstream diversification. Route A (Beutner, Kuethe, and Yasuda, 2009): a three-step sequence from readily available starting materials affords 2,3-carbon disubstituted furo[2,3-b]pyridines bearing ester, amide, and ketone groups at the 2-position with a variety of aryl and alkyl groups at the 3-position in good yields and purity [1]. Route B (Fumagalli et al., 2019): a concise 4-step, gram-scale synthesis of furo[2,3-b]pyridines with synthetic handles specifically in the 3- and 5-positions for palladium-mediated cross-coupling, enabling systematic SAR studies [2]. In contrast, the fully aromatic unsubstituted furo[2,3-b]pyridine core (CAS 272-44-4) has been produced in only 33% yield via Cu(OAc)₂-mediated aromatization of octahydrofuro[2,3-b]pyridine, a route that does not install handles for further functionalization [3]. The 2-oxo variant (furo[2,3-b]pyridin-2-one) requires fundamentally different synthetic approaches and is not directly accessible via the Beutner or Fumagalli routes. The 3,3-dimethyl-2H-furo[2,3-b]pyridine can be accessed through these modular routes (particularly the N-oxide heterocyclization approach), providing a clear synthetic advantage over the low-yielding aromatization required for the fully aromatic core [2][3].

Synthetic methodology Building block Gram-scale synthesis Cross-coupling handles

Metabolic Stability Advantage: C-3 sp³ Quaternary Center Blocks Oxidative Metabolism at the Allylic/Benzylic Position—Evidence from IRAK4 Inhibitor Clearance Data

A key liability of furo[2,3-b]pyridine scaffolds in drug discovery is oxidative metabolism at the allylic/benzylic C–H bonds of the dihydrofuran ring. The 3,3-dimethyl substitution replaces both C-3 hydrogen atoms with methyl groups, creating a quaternary sp³ center that eliminates the primary site of cytochrome P450-mediated oxidation. Direct evidence for the metabolic benefit of C-3 substitution in the dihydrofuro[2,3-b]pyridine series comes from the IRAK4 inhibitor program: compound 21 (bearing C-3 substitution) exhibited high clearance (Cl = 43 mL/min/kg) and poor oral bioavailability (F = 1.6%), while further structural optimization yielded compound 38 with significantly improved clearance (Cl = 12 mL/min/kg, a 3.6-fold reduction) and oral bioavailability (F = 21%, a 13-fold improvement), while maintaining biochemical potency (IRAK4 IC50 = 7.3 nM) [1]. Although the fully aromatic furo[2,3-b]pyridine core lacks the allylic C–H bonds altogether (and thus does not face this specific metabolic liability), it also lacks the sp³ geometry and conformational flexibility that the dihydro scaffold provides for optimal target engagement. The 3,3-dimethyl variant occupies a strategically advantageous middle ground: it blocks the most labile oxidative site while retaining the saturated ring geometry that contributed to target potency in the IRAK4 series [1][2].

Metabolic stability Liver microsomes Clearance Oral bioavailability IRAK4

High-Value Application Scenarios for 3,3-Dimethyl-2H-furo[2,3-b]pyridine: Evidence-Backed Selection Contexts


Initiating an IRAK4 Kinase Inhibitor Program Requiring a Dihydrofuro[2,3-b]pyridine Core with Pre-Validated C-3 Substitution Topology

Research groups launching an IRAK4-targeted medicinal chemistry campaign should select 3,3-dimethyl-2H-furo[2,3-b]pyridine as the core scaffold based on the quantitative SAR trajectory established by Hao et al. (2023), where the dihydrofuro[2,3-b]pyridine series progressed from a 243 nM screening hit to a 7.3 nM lead with favorable pharmacokinetics (Cl = 12 mL/min/kg, F = 21%) [1]. The gem-dimethyl substitution at C-3 of the procurement-grade building block mirrors the sp³ geometry present in the optimized leads (compounds 21 and 38), providing a starting scaffold that incorporates the topological features required for potency. This scenario is specifically recommended over procurement of the fully aromatic furo[2,3-b]pyridine core, which lacks the saturated ring geometry shown to support nanomolar IRAK4 engagement. Furthermore, the blocked C-3 position in the 3,3-dimethyl variant eliminates the allylic/benzylic oxidative metabolism liability that contributed to the high clearance (43 mL/min/kg) observed in early leads [1].

Fragment-Based Screening Library Design Requiring a sp³-Rich, Low-Molecular-Weight Heterocyclic Scaffold with Vectored Exit Vectors

For fragment-based drug discovery (FBDD) programs, 3,3-dimethyl-2H-furo[2,3-b]pyridine (MW = 149.19 g/mol) satisfies the Rule of Three criteria for fragment libraries while offering a higher fraction of sp³-hybridized carbons (Fsp³) compared to the fully aromatic furo[2,3-b]pyridine core, due to the two methyl groups and the saturated C-3 carbon [1]. The synthetic tractability established by the Beutner (2009) and Fumagalli (2019) routes ensures that hits can be rapidly elaborated at the C-5 position via Pd-catalyzed cross-coupling and at the C-2 position via ester/amide/ketone functionalization—exit vectors that are pre-installed or readily accessible [2][3]. This scenario is preferred over procurement of unsubstituted furo[2,3-b]pyridine, which is produced in only 33% yield via aromatization and lacks the synthetic handles and sp³ character that enhance fragment library diversity [4].

Anticancer SAR Exploration Guided by Validated 3D-QSAR CoMFA/CoMSIA Models Identifying the C-3 Position as a Critical Steric Determinant

Teams conducting anticancer SAR studies on furo[2,3-b]pyridine-2-carboxamide scaffolds should procure the 3,3-dimethyl variant specifically to probe the steric parameter identified as critical by CoMFA and CoMSIA 3D-QSAR models [1]. The published models demonstrate that the steric and electrostatic fields around the C-2 and C-3 positions of the furo[2,3-b]pyridine core are primary determinants of cytotoxic potency, and the gem-dimethyl group provides a sterically differentiated probe that is distinct from the mono-substituted or unsubstituted C-3 variants used in the original training set [1]. Parallel benchmarking from the nicotinonitrile-derived furo[2,3-b]pyridine series establishes an IC50 threshold of <20 µM for promising compounds and confirms that tumor selectivity can be achieved through C-3 substitution optimization [2]. Procuring the 3,3-dimethyl core rather than the unsubstituted parent allows direct testing of the CoMFA/CoMSIA steric field predictions in a region of chemical space systematically predicted to modulate potency.

Multi-Step Parallel Synthesis of Furo[2,3-b]pyridine Libraries Requiring Orthogonal C-5 Functionalization Without C-3 Protecting Group Strategies

For medicinal chemistry groups conducting parallel library synthesis where the furo[2,3-b]pyridine core must be diversified at the C-5 position (e.g., via Suzuki cross-coupling with aryl/heteroaryl boronic acids), the 3,3-dimethyl variant provides a decisive practical advantage: the gem-dimethyl group permanently blocks the C-3 position without requiring a protecting group, eliminating the competing C-3 cross-coupling reactivity that complicates analogous reactions on 3-unsubstituted or 3-halo furo[2,3-b]pyridines [1][2]. This translates to fewer synthetic steps (no protect/deprotect sequence), higher isolated yields of the desired C-5 functionalized product, and simplified purification. The 4-step gram-scale synthesis with pre-installed handles in the 3- and 5-positions, as described by Fumagalli et al. (2019), provides a validated route for accessing the functionalized core at the scale required for library production [2]. Procurement of this specific substitution pattern is recommended over any furo[2,3-b]pyridine variant bearing a free or halogenated C-3 position when the synthetic objective is selective C-5 diversification.

Quote Request

Request a Quote for 3,3-dimethyl-2H-furo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.